molecular formula C9H12O2 B1589308 (3-Methoxy-5-methylphenyl)methanol CAS No. 119650-44-1

(3-Methoxy-5-methylphenyl)methanol

Cat. No.: B1589308
CAS No.: 119650-44-1
M. Wt: 152.19 g/mol
InChI Key: MNQFUZGSTPOPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-5-methylphenyl)methanol: is an organic compound with the molecular formula C9H12O2 . It is a derivative of benzene, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a hydroxymethyl group (-CH2OH) at the meta position relative to the methoxy group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize (3-Methoxy-5-methylphenyl)methanol involves the reaction of 1-(bromomethyl)-3-methoxy-5-methylbenzene with sodium hydrogen carbonate in acetone and water. The mixture is heated under reflux for 18 hours. After the reaction, the mixture is extracted with ethyl acetate, and the extract is washed with saturated brine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar organic synthesis protocols involving the use of appropriate starting materials and reagents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Methoxy-5-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of (3-Methoxy-5-methylphenyl)aldehyde or (3-Methoxy-5-methylbenzoic acid).

    Reduction: Formation of (3-Methoxy-5-methylphenyl)methane.

    Substitution: Formation of substituted (3-Methoxy-5-methylphenyl) derivatives.

Scientific Research Applications

Chemistry: (3-Methoxy-5-methylphenyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action for (3-Methoxy-5-methylphenyl)methanol largely depends on its chemical reactivity. The methoxy and hydroxymethyl groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved are specific to the reactions it undergoes, such as oxidation or substitution.

Comparison with Similar Compounds

  • (3-Methoxyphenyl)methanol
  • (3-Methylphenyl)methanol
  • (4-Methoxy-3-methylphenyl)methanol

Uniqueness: (3-Methoxy-5-methylphenyl)methanol is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo compared to its similar counterparts.

Properties

IUPAC Name

(3-methoxy-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFUZGSTPOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452461
Record name (3-Methoxy-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119650-44-1
Record name (3-Methoxy-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(bromomethyl)-3-methoxy-5-methylbenzene (2.14 g) in acetone (80 mL) were added sodium hydrogen carbonate (1.05 g) and water (50 mL), and the mixture was heated under reflux for 18 hr. The reaction mixture was extracted with ethyl acetate, and the extract was washed with saturated brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.22 g) as a yellow oil.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methoxy-5-methylphenyl)methanol
Reactant of Route 2
(3-Methoxy-5-methylphenyl)methanol
Reactant of Route 3
(3-Methoxy-5-methylphenyl)methanol
Reactant of Route 4
(3-Methoxy-5-methylphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Methoxy-5-methylphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Methoxy-5-methylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.